

assessing the green chemistry metrics of N-Allylbenzothiazolium Bromide synthesis

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Compound of Interest

Compound Name: *N-Allylbenzothiazolium Bromide*

Cat. No.: *B107839*

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A Comparative Guide to the Green Synthesis of N-Allylbenzothiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of **N-Allylbenzothiazolium Bromide**, a key intermediate in various chemical and pharmaceutical applications, has traditionally been approached through methods that are effective but may not align with the principles of green chemistry. This guide provides a comparative analysis of a conventional synthesis route with a greener, solvent-free alternative, assessing their environmental impact through established green chemistry metrics.

Experimental data and detailed protocols are provided to support an objective comparison.

Data Presentation: A Quantitative Comparison of Synthesis Routes

The following table summarizes the key green chemistry metrics for two distinct synthesis methods of **N-Allylbenzothiazolium Bromide**. This quantitative data allows for a direct comparison of the environmental performance of each approach.

Green Chemistry Metric	Conventional Method (in DMF)	Green Method (Solvent-free, Ultrasound)
Atom Economy (%)	100%	100%
Reaction Mass Efficiency (%)	48.5%	95.0%
E-Factor	1.06	0.05
Process Mass Intensity (PMI)	2.06	1.05
Reaction Yield (%)	65%	95%
Solvent Usage	High (DMF, Diethyl ether, Ethanol)	None
Energy Input	High (Heating for 6 hours)	Low (Ultrasonication for 1 hour)
Reaction Time	6 hours	1 hour

Experimental Protocols

Conventional Synthesis in Dimethylformamide (DMF)

This method represents a traditional approach to the N-alkylation of benzothiazole.

Materials:

- Benzothiazole
- Allyl bromide
- Dimethylformamide (DMF)
- Diethyl ether
- Ethanol

Procedure:

- Benzothiazole and an equimolar amount of allyl bromide are dissolved in DMF.

- The reaction mixture is heated at 95°C for 6 hours.
- After cooling, a large amount of diethyl ether is added to precipitate the crude product.
- The crude product is collected by suction filtration.
- The final product, **N-Allylbenzothiazolium Bromide**, is obtained after recrystallization from ethanol.

Green Synthesis: Solvent-free Ultrasound-Assisted Method

This approach offers a more environmentally friendly alternative by eliminating the use of solvents and reducing energy consumption.

Materials:

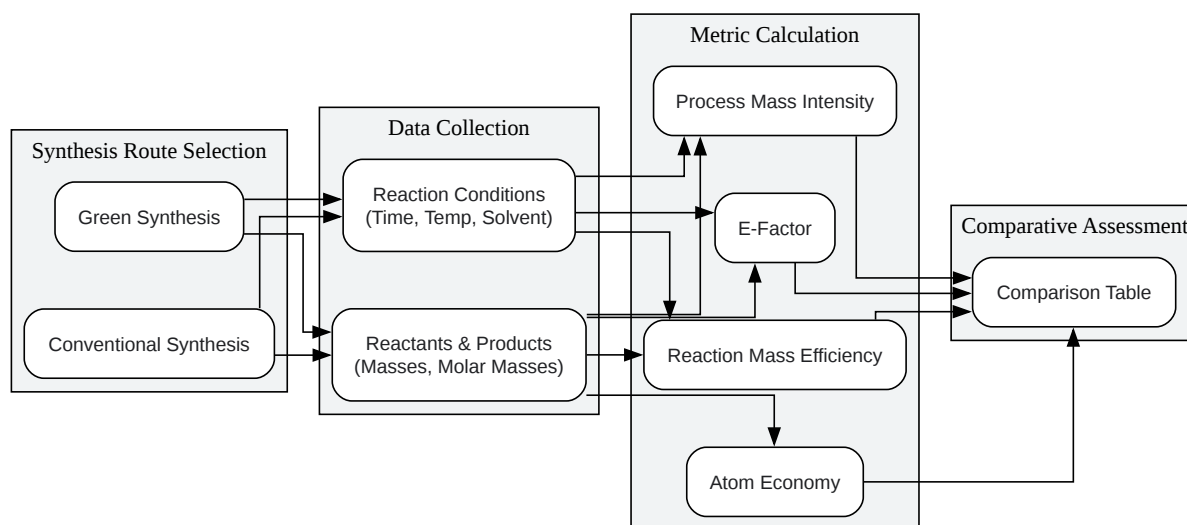
- Benzothiazole
- Allyl bromide

Procedure:

- Equimolar amounts of benzothiazole and allyl bromide are mixed in a reaction vessel.
- The mixture is subjected to ultrasonic irradiation at room temperature for 1 hour.
- The solid product, **N-Allylbenzothiazolium Bromide**, is formed directly in the reaction vessel and can be used without further purification in many cases.

Visualization of the Green Chemistry Assessment Workflow

The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a chemical synthesis, as applied in this guide.



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